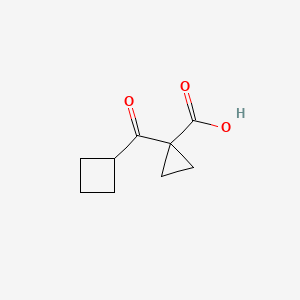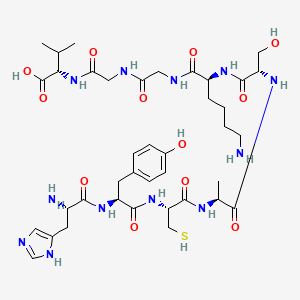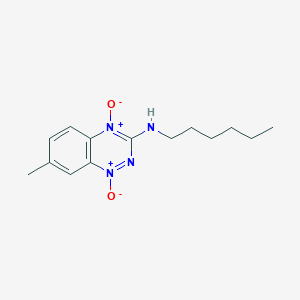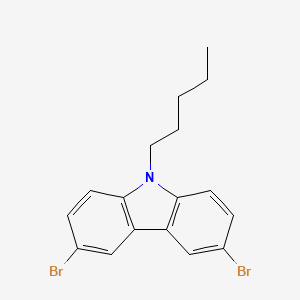
3,6-Dibromo-9-pentyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-9-pentyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring. This specific compound, with the molecular formula C18H17Br2N , is characterized by the presence of two bromine atoms at the 3 and 6 positions and a pentyl group at the 9 position of the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-pentyl-9H-carbazole typically involves the bromination of 9-pentyl-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the bromination process and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dibromo-9-pentyl-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: The bromine atoms at the 3 and 6 positions make this compound highly reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,6-Dibromo-9-pentyl-9H-carbazole is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structural properties make it an ideal candidate for the development of materials with specific electronic and optical properties .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated carbazoles on cellular processes.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high electron-donating ability and photoconductivity make it a valuable component in these technologies .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-pentyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The bromine atoms and the pentyl group contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3,6-Dibromo-9-phenyl-9H-carbazole
- 3,6-Dibromo-9-ethyl-9H-carbazole
- 3,6-Dibromo-9-methyl-9H-carbazole
Comparison: Compared to its analogs, 3,6-Dibromo-9-pentyl-9H-carbazole exhibits unique properties due to the presence of the pentyl group. This group enhances its solubility in organic solvents and increases its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the pentyl group can influence the compound’s electronic properties, potentially leading to improved performance in optoelectronic devices .
Properties
CAS No. |
875797-70-9 |
|---|---|
Molecular Formula |
C17H17Br2N |
Molecular Weight |
395.1 g/mol |
IUPAC Name |
3,6-dibromo-9-pentylcarbazole |
InChI |
InChI=1S/C17H17Br2N/c1-2-3-4-9-20-16-7-5-12(18)10-14(16)15-11-13(19)6-8-17(15)20/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
FOIMSKBENXBQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


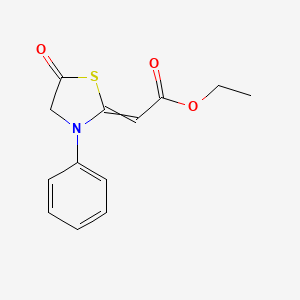
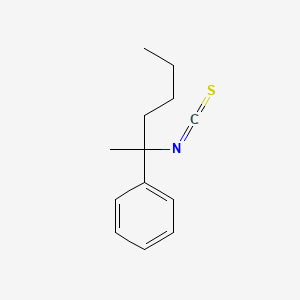
![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)
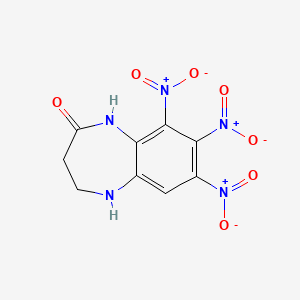
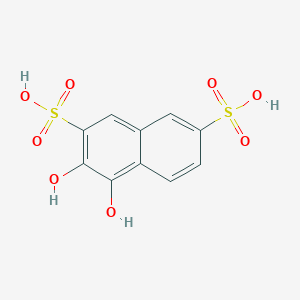
![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)
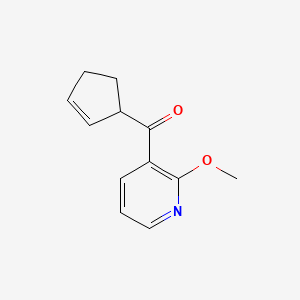
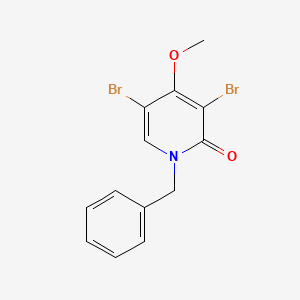
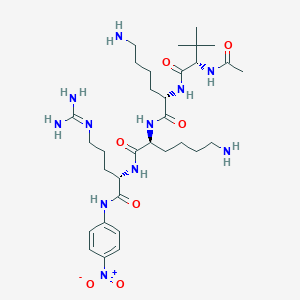
![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)
